molecular formula C13H6Cl3NOS B12673630 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole CAS No. 85391-64-6

4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole

Cat. No.: B12673630
CAS No.: 85391-64-6
M. Wt: 330.6 g/mol
InChI Key: HYFCOEUFNGCEGS-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole ( 85391-64-6) is a benzothiazole-based organic compound with the molecular formula C13H6Cl3NOS and a molecular weight of 330.62 g/mol . This compound is characterized by its specific structural features, including a benzothiazole core substituted with chlorine at the 4-position and a 2,4-dichlorophenoxy group at the 2-position . Key identifiers include its EINECS number 286-820-1, SMILES notation (C1=C(Cl)C=CC(=C1Cl)OC2=NC3=C(S2)C=CC=C3Cl), and InChIKey (HYFCOEUFNGCEGS-UHFFFAOYSA-N) . Calculated physical properties suggest a density of approximately 1.554 g/cm³, a boiling point of 445.76°C at 760 mmHg, and a flash point of 223.388°C . As a substituted benzothiazole, this chemical scaffold is of significant interest in advanced research and development. Benzothiazole derivatives are frequently explored in medicinal chemistry for their diverse biological activities and in materials science for their unique electronic and photophysical properties. This makes them valuable building blocks for the synthesis of more complex molecules and for investigations into new pharmaceuticals, agrochemicals, and functional materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

85391-64-6

Molecular Formula

C13H6Cl3NOS

Molecular Weight

330.6 g/mol

IUPAC Name

4-chloro-2-(2,4-dichlorophenoxy)-1,3-benzothiazole

InChI

InChI=1S/C13H6Cl3NOS/c14-7-4-5-10(9(16)6-7)18-13-17-12-8(15)2-1-3-11(12)19-13/h1-6H

InChI Key

HYFCOEUFNGCEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Application Description
SynthesisUsed as an intermediate in organic synthesis for creating complex molecules.

Biological Applications

Antimicrobial and Antifungal Properties
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. Various studies have reported its effectiveness against different bacterial strains and fungi, highlighting its potential as a therapeutic agent.

Case Study: Antifungal Activity

In a study focusing on the antifungal properties of benzothiazole derivatives, 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole showed notable inhibitory effects against Botrytis cinerea and Rhizoctonia solani, with inhibition rates reaching up to 97% at specific concentrations .

Fungus Concentration (mg/L) Inhibition Rate (%)
Botrytis cinerea5097
Rhizoctonia solani5092

Medicinal Applications

Therapeutic Potential
The compound has been investigated for its potential therapeutic applications in treating various diseases, including cancer. Benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms.

Case Study: Anticancer Activity

A review of benzothiazole derivatives indicated that compounds similar to 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole possess anticancer properties against several cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of metalloenzymes associated with tumor progression .

Cancer Cell Line IC50 (µM) Mechanism
A5495.0Metalloenzyme inhibition
HepG23.5Metalloenzyme inhibition

Industrial Applications

Dyes and Pigments Production
In industrial settings, 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form vibrant colors.

Application Description
DyesUsed in synthesizing dyes for textiles and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The dichlorophenoxy group in the target compound contributes to its higher LogP (5.43) compared to methoxy-substituted analogs (e.g., 4-Chloro-2-(2-methoxyphenoxy)benzothiazole), which are less lipophilic due to the polar methoxy group .
  • Crystallography: Dihedral angles between aromatic rings (e.g., 8.76° in 5-chloro-2-(4-methoxyphenyl)benzothiazole ) influence molecular packing and stability.

Pharmacokinetic and Industrial Relevance

  • Bioavailability: The high LogP of 4-chloro-2-(2,4-dichlorophenoxy)benzothiazole suggests favorable tissue penetration but may pose challenges for aqueous solubility.
  • Analytical Methods : Reverse-phase HPLC () is effective for quality control, while crystallography () aids in structural validation.
  • Industrial Applications : Halogenated benzothiazoles are used in agrochemicals and pharmaceuticals, leveraging their stability and reactivity .

Biological Activity

4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H8Cl3NOS
  • Molecular Weight : 317.63 g/mol
  • IUPAC Name : 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole

4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to bind to various molecular targets, leading to alterations in enzymatic activity and cellular signaling pathways. This binding can result in antimicrobial effects and potential therapeutic applications against various diseases.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 25–50 µg/mL against pathogens such as E. coli and Staphylococcus aureus .
  • Antifungal Activity : Research indicates that it also possesses antifungal properties, inhibiting the growth of fungi at similar concentrations. Its effectiveness is attributed to the presence of the dichlorophenyl moiety, which enhances its lipophilicity and penetration into microbial cells .

Anticancer Activity

The anticancer potential of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole has been explored in various cancer cell lines:

  • Cell Line Studies : In studies involving A431 (epidermoid carcinoma), H1299 (lung cancer), and other cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.19 to 3.3 mM . The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that substituents on the benzothiazole ring significantly influence its anticancer activity. For instance, chlorinated derivatives have been linked to enhanced cytotoxicity due to increased interaction with cellular targets .

Comparative Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole:

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureus25–50 µg/mL
AntifungalVarious fungiSimilar to antibacterial
AnticancerA431, H12990.19–3.3 mM

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Tratrat et al., derivatives of benzothiazole including 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole showed potent antibacterial activity comparable to standard antibiotics like streptomycin .
  • Cytotoxicity in Cancer Cells : A recent investigation highlighted that this compound effectively inhibited cell proliferation in multiple cancer cell lines while promoting apoptosis through caspase activation pathways .

Q & A

Q. What statistical methods are suitable for dose-response analysis in cytotoxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between derivatives. For example, fluorinated analogs showed a 3-fold increase in potency compared to chlorinated variants .

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